L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine
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Overview
Description
L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine is a peptide compound composed of five amino acids: methionine, proline, isoleucine, glutamine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to changes in gene expression or cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- L-Methionyl-L-prolyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-isoleucyl-L-arginyl-L-arginyl-L-arginyl-L-glutaminyl-L-lysine trifluoroacetate salt .
- L-Alanyl-L-glutamine dipeptide .
- L-Phenylalanyl-L-proline .
Uniqueness
L-Methionyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and exhibit specific biological activities that may not be observed in other similar peptides.
Properties
CAS No. |
569348-36-3 |
---|---|
Molecular Formula |
C24H42N6O7S |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H42N6O7S/c1-5-13(2)19(22(34)28-16(8-9-18(26)31)20(32)27-14(3)24(36)37)29-21(33)17-7-6-11-30(17)23(35)15(25)10-12-38-4/h13-17,19H,5-12,25H2,1-4H3,(H2,26,31)(H,27,32)(H,28,34)(H,29,33)(H,36,37)/t13-,14-,15-,16-,17-,19-/m0/s1 |
InChI Key |
GCVWZCMBLFNPMW-LAIMCUOGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)N |
Origin of Product |
United States |
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